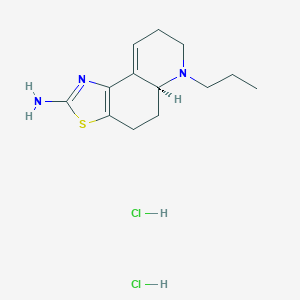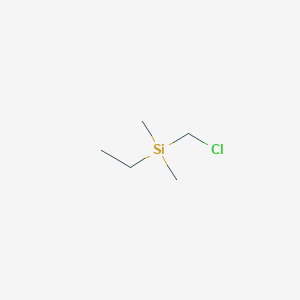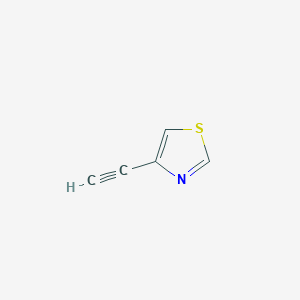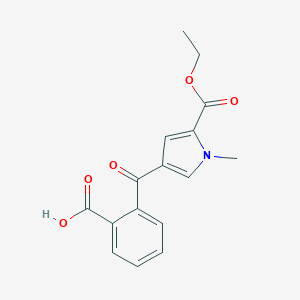
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine, also known as PHTQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PHTQ is a heterocyclic compound that contains a thiazole ring and a quinoline ring.
作用機序
The exact mechanism of action of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is not fully understood. However, it has been proposed that 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine exerts its biological activity by binding to specific targets such as enzymes, receptors, and DNA. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to bind to DNA and induce DNA damage.
Biochemical and Physiological Effects:
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine inhibits the growth of cancer cells and induces apoptosis (programmed cell death). 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to inhibit the activity of COX-2, which is involved in inflammation. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to bind to DNA and induce DNA damage, which can lead to cell death.
実験室実験の利点と制限
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been used as a lead compound to design and synthesize more potent and selective compounds. However, there are also some limitations to using 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine in lab experiments. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has low solubility in water, which can limit its use in aqueous systems. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. One direction is to further investigate the mechanism of action of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine and its binding targets. Another direction is to design and synthesize more potent and selective compounds based on the structure of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can be used as a tool compound to study the role of specific targets such as COX-2 and HDAC in various biological processes. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can also be used to prepare thin films and coatings for various applications in material science. Overall, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has great potential for further research and development in various fields.
合成法
The synthesis of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine involves the reaction of 2-amino-5-propylthiazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine.
科学的研究の応用
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In drug discovery, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been used as a lead compound to design and synthesize more potent and selective compounds. In material science, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been used to prepare thin films and coatings for various applications such as sensors and electronic devices.
特性
CAS番号 |
115689-19-5 |
|---|---|
製品名 |
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine |
分子式 |
C13H21Cl2N3S |
分子量 |
322.3 g/mol |
IUPAC名 |
(5aS)-6-propyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H19N3S.2ClH/c1-2-7-16-8-3-4-9-10(16)5-6-11-12(9)15-13(14)17-11;;/h4,10H,2-3,5-8H2,1H3,(H2,14,15);2*1H/t10-;;/m0../s1 |
InChIキー |
BGFOAQLXHIRNQH-XRIOVQLTSA-N |
異性体SMILES |
CCCN1CCC=C2[C@@H]1CCC3=C2N=C(S3)N.Cl.Cl |
SMILES |
CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl |
正規SMILES |
CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl |
同義語 |
6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine 6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine dihydrochloride, (+-)-isomer 6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine dihydrochloride, (R)-isomer PHTQA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)





